Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid)

Catalog No.
S13936250
CAS No.
756426-58-1
M.F
C8HClF16O4S
M. Wt
532.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic aci...

CAS Number

756426-58-1

Product Name

Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid)

IUPAC Name

2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonic acid

Molecular Formula

C8HClF16O4S

Molecular Weight

532.58 g/mol

InChI

InChI=1S/C8HClF16O4S/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28/h(H,26,27,28)

InChI Key

GGOUUEMCWBTDMT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F

Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by carbon-fluorine bonds that impart unique chemical properties. This compound is notable for its sulfonic acid functional group, which enhances its solubility in water and potential for environmental persistence. Its molecular formula is C8ClF16O4SC_8ClF_{16}O_4S, and it has a molecular weight of approximately 570.67 g/mol. The compound is often discussed in the context of its parent compound, Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate, which is used as a substitute for more hazardous PFAS like perfluorooctane sulfonate.

Typical of sulfonic acids. These include:

  • Deprotonation: The sulfonic acid group can lose a proton to form its corresponding anion, enhancing its reactivity.
  • Nucleophilic Substitution: The chlorine atom in the 6-chlorohexyl group can participate in nucleophilic substitution reactions, which may lead to the formation of new compounds.
  • Hydrolysis: The ether linkages are susceptible to hydrolysis under extreme conditions, although this process is generally slow due to the stability provided by the fluorinated chains.

Research indicates that perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid), like many PFAS, may exhibit biological activity that raises concerns regarding human health and environmental impact. Studies have shown that PFAS can accumulate in biological systems and may interfere with endocrine functions. Specific studies using zebrafish models have highlighted potential adverse effects on development and reproductive health linked to exposure to various PFAS compounds, including those structurally similar to perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) .

The synthesis of perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) typically involves multi-step processes that may include:

  • Fluorination: Introduction of fluorine atoms into organic precursors using fluorinating agents.
  • Etherification: Formation of the ether bond between a fluorinated alcohol and a chlorinated alkyl halide.
  • Sulfonation: Reaction with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

These methods often require careful control of reaction conditions to ensure high yield and purity.

Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) finds applications primarily in industrial settings due to its surfactant properties. It is used in:

  • Coatings: As a water-repellent and stain-resistant agent in textiles and other materials.
  • Firefighting Foams: As an ingredient in formulations designed to suppress flammable liquid fires.
  • Electronics Manufacturing: Utilized in processes requiring high chemical resistance.

Interaction studies involving perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) focus on its behavior in biological systems and environmental matrices. Research indicates that this compound can interact with proteins and cellular membranes, potentially leading to bioaccumulation. Additionally, studies have shown that it can persist in the environment, raising concerns about its long-term ecological impacts.

Several compounds share structural similarities with perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid), particularly within the PFAS family. Here are some notable examples:

Compound NameIUPAC NameCAS Number
Potassium 11-chloroeicosafluoro-3-oxaundecane-1-sulfonatePotassium; 2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate83329-89-9
Perfluorooctane sulfonate potassium saltPotassium; 1,1,2,2,3,3,4,4,5,5,6,6-heptadecafluorooctane-1-sulfonate2795-39-3
6:2 Chlorinated polyfluorinated ether sulfonate2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonate73606-19-6

Uniqueness

Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) is unique due to its specific chlorinated structure combined with a sulfonic acid group which enhances its solubility and potential for bioaccumulation compared to other PFAS compounds. Its synthesis methods also reflect its distinct properties as it combines elements from both fluorinated alcohols and chlorinated hydrocarbons.

This compound exemplifies the ongoing challenges associated with PFAS—balancing their utility in industrial applications against their environmental persistence and potential health risks.

XLogP3

5.3

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

1

Exact Mass

531.9028580 g/mol

Monoisotopic Mass

531.9028580 g/mol

Heavy Atom Count

30

Use Classification

PFAS -> Cl-PFalkylether sulfonic acids (Cl-PFESA)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS (Cl-substituted,ether-substituted perfluoroalkyl (linear)sulfonic acids, n=6)

Dates

Last modified: 08-10-2024

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